molecular formula C14H15BrClNO6 B009658 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside CAS No. 108789-36-2

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

Cat. No.: B009658
CAS No.: 108789-36-2
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-HRNXZZBMSA-N
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Description

Tianeptine sodium is a tricyclic compound primarily used as an antidepressant. It was discovered and patented by the French Society of Medical Research in the 1960s. Tianeptine sodium is known for its unique pharmacological properties, which distinguish it from other tricyclic antidepressants. It is used to treat major depressive disorder, anxiety, asthma, and irritable bowel syndrome .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside plays a crucial role in biochemical reactions. It is a substrate for the β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . This derivative, upon oxidative polymerization, results in the generation of blue indigotin dye .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for the GUS enzyme . The blue color produced by the reaction is used to screen transgenic plants based on GUS activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the GUS enzyme . The GUS enzyme cleaves the glycosidic bond in the compound, yielding an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce the blue dye indigotin .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time

Metabolic Pathways

The metabolic pathways involving this compound are primarily associated with its role as a substrate for the GUS enzyme . The GUS enzyme is involved in the hydrolysis of glucuronides, a key step in the metabolism of various compounds .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the GUS enzyme . More detailed studies are needed to confirm this and to understand the effects of subcellular localization on the activity and function of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of an intermediate, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is heated to reflux, cooled, filtered, and dried .

Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain tianeptine sodium as a white powder .

Chemical Reactions Analysis

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Typically employs reducing agents like sodium borohydride.

    Substitution: Utilizes reagents such as halogens for chloro-substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of tianeptine, such as those with modified aromatic rings or altered side chains .

Scientific Research Applications

Tianeptine sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Amitriptyline
  • Imipramine
  • Fluoxetine

Comparison: Tianeptine sodium is unique among tricyclic antidepressants due to its dual mechanism of action involving serotonin reuptake enhancement and opioid receptor agonism. This dual action distinguishes it from other compounds like amitriptyline and imipramine, which primarily inhibit serotonin and norepinephrine reuptake. Fluoxetine, a selective serotonin reuptake inhibitor, differs from tianeptine in its lack of opioid receptor activity .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-HRNXZZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370036
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108789-36-2
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

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